2-Chloro-3-(phenylsulfonyl)quinoxaline
Description
Properties
Molecular Formula |
C14H9ClN2O2S |
|---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-3-chloroquinoxaline |
InChI |
InChI=1S/C14H9ClN2O2S/c15-13-14(17-12-9-5-4-8-11(12)16-13)20(18,19)10-6-2-1-3-7-10/h1-9H |
InChI Key |
ZBDWWRZJWLUXAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of quinoxaline derivatives are highly substituent-dependent. Below is a comparison of key analogs:
Key Observations :
- Electron-withdrawing groups (e.g., phenylsulfonyl, trifluoromethyl) increase electrophilicity at position 2, enabling nucleophilic substitutions. For example, 2-Chloro-3-(trifluoromethyl)quinoxaline undergoes SNAr reactions with selenide nucleophiles to form selenopheno-quinoxalines .
- Bulkier substituents like phenylethynyl () or styryl () reduce planarity, affecting π-conjugation and biological activity.
Physicochemical Properties
- Melting Points: Hydrazinyl derivatives exhibit lower melting points (182–226°C) due to reduced molecular symmetry and intermolecular hydrogen bonding . In contrast, trifluoromethyl or sulfonyl groups likely increase melting points via dipole interactions, though specific data for this compound are unavailable.
- Solubility : Sulfonyl and trifluoromethyl groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for synthetic applications .
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-3-(phenylsulfonyl)quinoxaline, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves condensation reactions between 1,2-phenylenediamine and appropriately substituted benzil derivatives. For example:
- Condensation in Acetic Acid: Reacting 1,2-phenylenediamine with 2-chloro-3-(phenylsulfonyl)benzil in boiling acetic acid yields the quinoxaline core. This method often achieves moderate yields (50–70%) but requires careful control of reaction time to avoid side products .
- Alternative Solvents: Substituting acetic acid with toluene and using catalytic tosic acid (as in related quinoxaline syntheses) can improve regioselectivity and reduce decomposition .
Key Factors Affecting Yield:
- Temperature: Prolonged reflux (>12 hours) may degrade sensitive substituents like sulfonyl groups.
- Purification: Column chromatography or recrystallization in ethanol is critical for isolating high-purity products (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Resolves molecular geometry, bond angles, and dihedral angles. For example, the chlorophenyl and sulfonylphenyl rings in analogous compounds form dihedral angles of 78.45° and 35.60° with the quinoxaline plane, influencing electronic properties .
- NMR Spectroscopy: H NMR (DMSO-d6) reveals proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while C NMR confirms carbon backbone integrity.
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 345.05 for CHClNOS).
Q. How do structural modifications at the quinoxaline core impact the compound's electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): The phenylsulfonyl group enhances electrophilicity at the 2-position, facilitating nucleophilic substitution reactions (e.g., with amines or thiols) .
- Substituent Effects: Computational studies (DFT) on similar quinoxalines show that EWGs like –SOPh reduce HOMO-LUMO gaps by 0.8–1.2 eV, increasing photoreactivity .
- Biological Implications: Bulkier substituents at the 3-position (e.g., –CF) reduce membrane permeability but improve target binding specificity in anticancer assays .
Q. What strategies resolve contradictions in reported biological activities of quinoxaline derivatives?
Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles:
- Case Study (Antimicrobial Activity): A study reported MIC = 8 µg/mL against S. aureus , while another found no activity at 32 µg/mL .
- Resolution: Re-evaluate purity (>98% via HPLC) and use standardized broth microdilution protocols (CLSI guidelines).
- Data Harmonization: Meta-analyses of crystallographic and SAR data can identify structural motifs critical for activity (e.g., sulfonyl groups enhance DNA intercalation) .
Q. How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., topoisomerase II). For example, sulfonyl oxygen atoms form hydrogen bonds with Arg503 (binding affinity = −9.2 kcal/mol) .
- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD values <2.0 Å indicate stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
